N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(5-(4-Methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a structurally complex sulfonamide derivative featuring a sulfamoyl linker, acetamide moiety, and a fused heterocyclic system (1,5-methanopyrido[1,2-a][1,5]diazocin-8-one). The 4-methylpiperidine subunit may enhance solubility or modulate pharmacokinetics, while the polycyclic framework could confer selectivity toward specific biological targets. This compound exemplifies the integration of diverse pharmacophores to optimize drug-like properties, a strategy common in modern medicinal chemistry .
Properties
IUPAC Name |
N-[4-[[5-(4-methylpiperidine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5S/c1-21-12-14-35(15-13-21)32(40)24-6-11-30(36-18-23-16-25(20-36)29-4-3-5-31(39)37(29)19-23)28(17-24)34-43(41,42)27-9-7-26(8-10-27)33-22(2)38/h3-11,17,21,23,25,34H,12-16,18-20H2,1-2H3,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIFXDBEWLGNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NS(=O)(=O)C6=CC=C(C=C6)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential biological activities. Its structure suggests various pharmacological properties due to the presence of multiple functional groups and heterocycles.
The compound's biological activity primarily stems from its ability to interact with specific biological targets. The pyrido[1,2-a][1,5]diazocin moiety is known for its potential in modulating enzyme activities and influencing cellular pathways. This compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammatory responses.
Anticancer Properties
Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways . The presence of a sulfamoyl group may enhance the compound's solubility and bioavailability, further supporting its anticancer efficacy.
Inhibition Studies
In vitro studies are essential for evaluating the potency of this compound against specific targets. Preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as acid ceramidase (AC), which is involved in sphingolipid metabolism .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study 1 : A series of piperidine derivatives demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.025 μM to several micromolar concentrations .
- Study 2 : Quinazoline derivatives displayed potent inhibition against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative showed an IC50 of 4.62 μM against EGFR mutations .
Comparative Analysis
| Compound Type | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Piperidine Derivatives | Acid Ceramidase | 0.025 | Anticancer |
| Quinazoline Derivatives | EGFR | 4.62 | Anticancer |
| Sulfonamide Compounds | Various Kinases | Varies | Anticancer |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several sulfonamide and acetamide derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Group Analysis
Key Observations :
- The target’s methanopyridodiazepinone core distinguishes it from simpler sulfonamides (e.g., 4o, B12) and may confer rigidity or enhanced binding to hydrophobic pockets .
- Unlike B12, which incorporates a pyrimidinone ring, the target’s piperidine and fused diazocinone system could alter metabolic stability or blood-brain barrier penetration .
- The sulfamoyl group is a common feature across analogs, suggesting shared mechanisms such as carbonic anhydrase or protease inhibition .
Table 2: Analytical Data Comparison
Note: The absence of explicit data for the target compound underscores the need for further experimental validation, particularly regarding regioselectivity in forming the fused heterocycle .
Challenges and Research Considerations
Synthetic Complexity: The methanopyridodiazepinone core poses challenges in regioselective synthesis and purification, necessitating advanced techniques like high-throughput crystallization () or microwave-assisted reactions .
Environmental and Safety Concerns: Fluorinated or halogenated analogs (e.g., 4y, 4z in ) require scrutiny for PFAS-like environmental persistence, as noted in atmospheric chemistry studies () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
